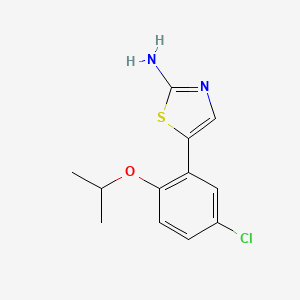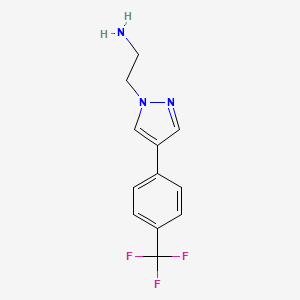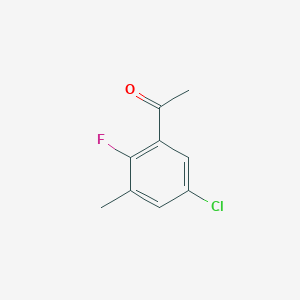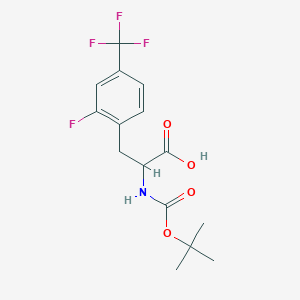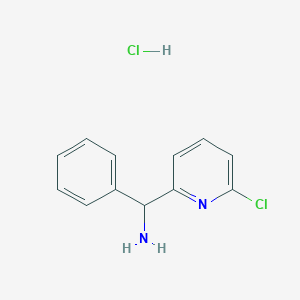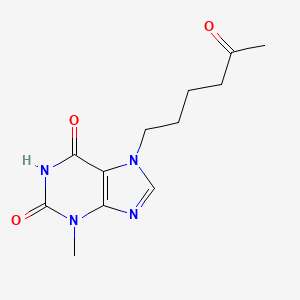
3-Methyl-7-(5-oxohexyl)-xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with 5-oxohexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent mixture of water and methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted xanthines .
Scientific Research Applications
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Inhibition of Phosphodiesterases: This leads to increased levels of cyclic AMP and cyclic GMP, resulting in vasodilation and anti-inflammatory effects.
Adenosine Receptor Antagonism: It acts as a weak antagonist of the adenosine A1 receptor, enhancing synaptic adenosine signaling.
Glial Modulation: The compound modulates glial cells, reducing the release of proinflammatory factors and enhancing glutamate clearance.
Comparison with Similar Compounds
Similar Compounds
Pentoxifylline: Another methylxanthine derivative used for intermittent claudication.
Theophylline: Commonly used for respiratory diseases like asthma.
Caffeine: Widely known stimulant with various physiological effects.
Uniqueness
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined neuroprotective, anti-inflammatory, and vasodilatory properties, making it a versatile compound in both research and therapeutic applications .
Properties
Molecular Formula |
C12H16N4O3 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-methyl-7-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-7-13-10-9(16)11(18)14-12(19)15(10)2/h7H,3-6H2,1-2H3,(H,14,18,19) |
InChI Key |
OXTJFLMERRCYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN1C=NC2=C1C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


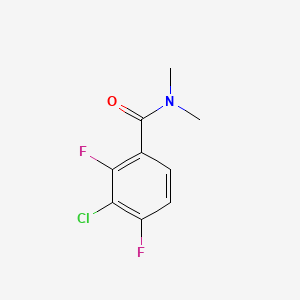
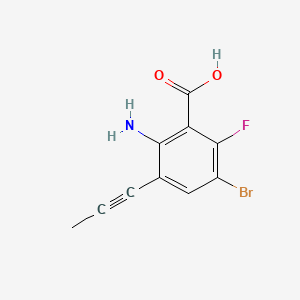
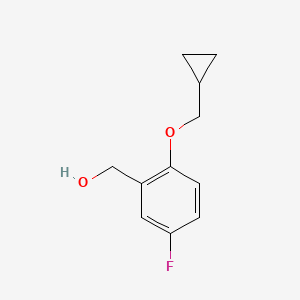
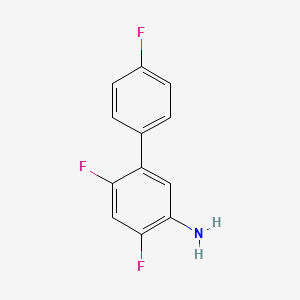
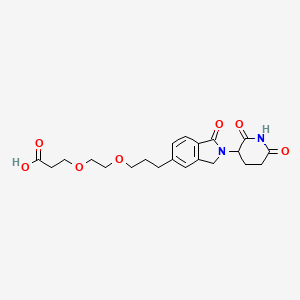
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
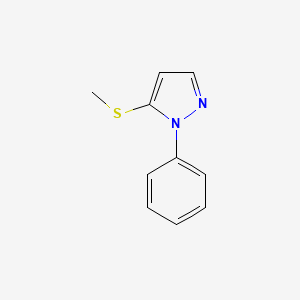
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
